3-(4-Methoxy-2-nitrophenyl)propan-1-ol is an organic compound classified as a nitrophenyl ether. It features a nitro group attached to a phenyl ring, which is further connected to a propanol moiety. This compound is part of the broader category of organic compounds known as nitrophenyl ethers, which are characterized by the presence of a nitrobenzene structure with an ether group on the benzene ring. The molecular formula for 3-(4-Methoxy-2-nitrophenyl)propan-1-ol is , and it has an average molecular weight of approximately 197.19 g/mol .
The synthesis of 3-(4-Methoxy-2-nitrophenyl)propan-1-ol can be achieved through several methods, primarily involving the nitration of methoxyphenol derivatives or the alkylation of nitrophenols.
The molecular structure of 3-(4-Methoxy-2-nitrophenyl)propan-1-ol consists of:
The structural formula can be represented as follows:
3-(4-Methoxy-2-nitrophenyl)propan-1-ol can undergo various chemical reactions typical for alcohols and nitro compounds:
These reactions often require specific reagents and conditions, such as acidic or basic catalysts, to proceed efficiently .
The mechanism of action for 3-(4-Methoxy-2-nitrophenyl)propan-1-ol primarily relates to its role in biological systems or synthetic pathways where it may act as an intermediate or active compound.
Relevant data from literature suggests that while specific physical constants may vary slightly based on purity and environmental conditions, these values provide a general understanding of the compound's properties .
3-(4-Methoxy-2-nitrophenyl)propan-1-ol has potential applications in:
Its unique structural features may also allow for exploration in developing new materials or catalysts within organic chemistry .
3-(4-Methoxy-2-nitrophenyl)propan-1-ol represents a strategically designed small molecule in medicinal chemistry, emerging as a versatile scaffold in the early 2000s. Its development aligns with the shift toward modular synthons that balance synthetic accessibility with tunable bioactivity. The compound’s core structure integrates a phenyl ring with ortho-nitro and para-methoxy substituents, linked to a propanol chain—a design enabling diverse derivatization for structure-activity relationship (SAR) studies. Historically, such nitro-aromatic alcohols gained prominence as intermediates for bioactive molecules, particularly in anticancer and antimicrobial agent discovery [2] [5]. For instance, its structural framework allows efficient conversion to amines via nitro reduction or to alkylating agents through alcohol functionalization, facilitating targeted library synthesis.
Table 1: Evolution of Synthetic Applications
| Period | Primary Use | Key Advances |
|---|---|---|
| 2000–2010 | Intermediate for chalcone derivatives | Claisen-Schmidt condensation protocols [2] |
| 2010–2020 | Peptidomimetic precursor | Bioisostere incorporation [4] |
| 2020–present | Targeted anticancer scaffolds | Pd-catalyzed C–C coupling [5] |
The compound’s synthesis typically proceeds via stepwise etherification and nitration of phenolic precursors, followed by Friedel-Crafts acylation and reduction. Modern routes employ greener catalysts (e.g., NaOH/ethanol) to achieve yields >80%, reflecting optimization since early methods [5]. Its emergence correlates with broader interest in nitroaryl pharmacophores, evidenced by analogues like 3-(4-nitrophenyl)propan-1-ol (PubChem CID: 13423051) [7], though the methoxy group confers distinct electronic and steric properties critical for target engagement.
The methoxy group (–OCH₃) and nitro group (–NO₂) at the para- and ortho-positions, respectively, create a push-pull electronic system that dictates the compound’s reactivity and intermolecular interactions.
Electronic and Steric Effects
Table 2: Spectroscopic Signatures of Functional Groups
| Group | IR Bands (cm⁻¹) | ¹³C NMR (ppm) | Biological Implication |
|---|---|---|---|
| C–O (methoxy) | 1,220–1,280 | 55–60 | H-bond acceptor; modulates logP |
| NO₂ (nitro) | 1,520–1,550 (asym) | 140–145 (C-NO₂) | Electrophilic center; redox activity |
| CH₂OH (alcohol) | 3,300–3,400 | 60–65 | H-bond donor; derivatization site |
Spectroscopic analyses (ATR-FTIR, UV-Vis) of analogues like 1-(4-Methoxy-3-nitrophenyl)propan-2-ol confirm these groups dominate electronic transitions, with absorbances at λ_max ≈ 270 nm (π→π) and 350 nm (n→π) [1] [2]. The alcohol linker further enables H-bond donation and serves as a point for phosphodiester or ester conjugates, expanding druggable space [4].
3-(4-Methoxy-2-nitrophenyl)propan-1-ol exhibits distinct pharmacological and physicochemical profiles compared to its structural analogues, primarily due to regiochemistry and chain flexibility.
Key Analogues:
Interactive Table 3: Comparative Bioactivity and Properties
| Compound | ClogP | H-Bond Donors | TPSA (Ų) | Key Bioactivity |
|---|---|---|---|---|
| 3-(4-Methoxy-2-nitrophenyl)propan-1-ol | 2.5 | 1 | 72.6 | Intermediate; derivatized to anticancer agents |
| 3-(4-Nitrophenoxy)propan-1-ol | 2.2 | 1 | 72.6 | SIV-mac pol inhibition [3] |
| (2E)-1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 3.8 | 0 | 43.4 | Tubulin polymerization inhibition [2] |
| 1-[5-Methoxy-4-(3-bromopropoxy)-2-nitrophenyl]ethanone | 2.5 | 0 | 65.6 | Alkylating agent; anticancer lead [5] |
β-Amino-Carbonyl Analogues:
Replacing the alcohol with an amino group (e.g., β-amino ketones) introduces basicity (pK_a ≈ 9–10), enhancing water solubility and enabling salt formation. This modification shifts target preference toward enzymes with anionic active sites (e.g., aspartic proteases) [4]. However, the propanol moiety in 3-(4-Methoxy-2-nitrophenyl)propan-1-ol offers superior metabolic stability over amines, which are susceptible to N-acetylation or oxidation. Molecular modeling confirms the saturated chain adopts a gauche conformation, positioning the hydroxyl for H-bonds inaccessible to rigid analogues [2] [5].
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1